2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a bromoethoxyphenyl group
Preparation Methods
The synthesis of 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-ethoxyphenylboronic acid and quinolin-8-ol.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 5-bromo-2-ethoxyphenylboronic acid is coupled with a suitable quinoline derivative in the presence of a palladium catalyst and a base.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Scientific Research Applications
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a fluorescent probe in biological imaging and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol can be compared with similar compounds such as:
5-Bromo-2-ethoxyphenylboronic acid: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Quinoline Derivatives: Other quinoline derivatives with different substituents can be compared to highlight the unique properties of the bromoethoxyphenyl group in enhancing biological activity and electronic properties.
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-18-11-8-15(20)12-14(18)7-10-16-9-6-13-4-3-5-17(22)19(13)21-16/h3-12,22H,2H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJMDEYWPIHW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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